![molecular formula C16H18O3S B2887106 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid CAS No. 344268-35-5](/img/structure/B2887106.png)

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

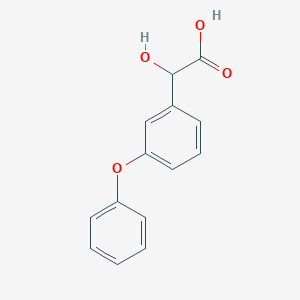

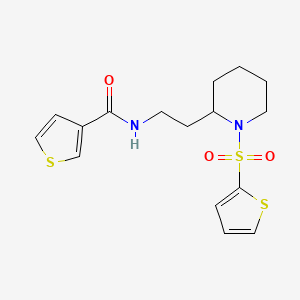

“3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid” is a chemical compound with the CAS Number: 344268-35-5 . It has a molecular weight of 290.38 . The compound is solid in physical form . The IUPAC name for this compound is 3-[(4-tert-butylbenzyl)oxy]-2-thiophenecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, “3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid” is a solid . It has a molecular weight of 290.38 . More specific physical and chemical properties, such as melting point or solubility, were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis of Peptide Carboxylic Acids

The compound 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid and its derivatives are instrumental in the development of linkers for the solid-phase synthesis of peptide carboxylic acids. A notable example is the use of thiophene-based linkers, which allow for the efficient synthesis of sensitive peptides by facilitating the cleavage with trifluoroacetic acid (TFA), showcasing the linker's high acid lability. This approach is particularly useful for synthesizing free and tert-butyl-protected peptides, demonstrating the compound's utility in peptide synthesis and drug development (Isidro-Llobet et al., 2008).

Polymer Solar Cells Enhancement

Another significant application is in the field of organic electronics, where thiophene derivatives are used to enhance the stability and efficiency of polymer solar cells. By manipulating the self-assembly nanoscale morphology of the photoactive layer in polymer solar cells, thiophene derivatives can lead to improvements in power conversion efficiency (PCE). This is achieved through more ordered molecular packing induced by side chains, demonstrating the compound's potential in improving renewable energy technologies (Chen, Tian, & Chen, 2014).

Molecular Electronics

In molecular electronics, thiophene derivatives, including those related to 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid, serve as essential building blocks for creating molecular wires and other components. These derivatives are utilized in designing and synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating the compound's application in developing advanced electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Immobilization of Proteins

Thiophene derivatives are also employed in the immobilization of proteins, where they facilitate the electrochemical polymerization of functionalized thiophene derivatives. This application is crucial for developing biosensors and bioelectronic devices, as it allows for the stable attachment of enzymes and other proteins to electrode surfaces, leading to innovative bioanalytical tools (Welzel et al., 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHCQEAFPAXMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2887023.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)

![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)

![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)

![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]methanol](/img/structure/B2887041.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)